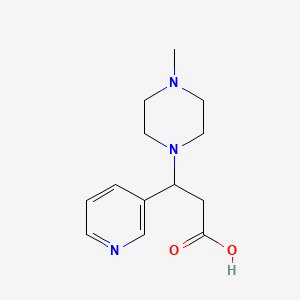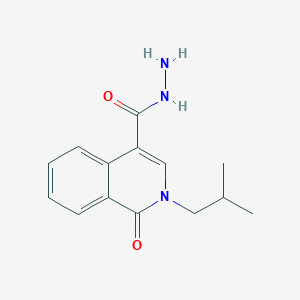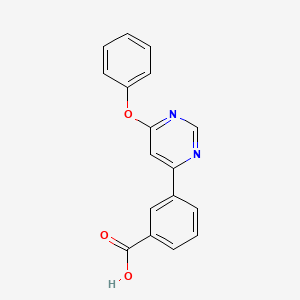
N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine
Overview
Description
N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine is a complex organic compound that belongs to the class of isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine typically involves multi-step organic reactions. One common method involves the nitration of isoquinoline derivatives followed by amination with 3,5-dimethoxyaniline. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts like palladium for amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed
Reduction: Formation of N-(3,5-dimethoxyphenyl)-8-aminoisoquinolin-5-amine.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the dimethoxyphenyl group but differs in its core structure.
5-Amino-pyrazoles: Similar in having nitrogen-containing heterocycles but differ in their specific ring structures.
Uniqueness
N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its isoquinoline core and nitro group make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-8-nitroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-12-7-11(8-13(9-12)24-2)19-16-3-4-17(20(21)22)15-10-18-6-5-14(15)16/h3-10,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOVJVQDUHIUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)
![2-{[1-(4-Fluorophenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387279.png)

![4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387283.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol](/img/structure/B1387286.png)




![tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1387292.png)


![4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387296.png)
